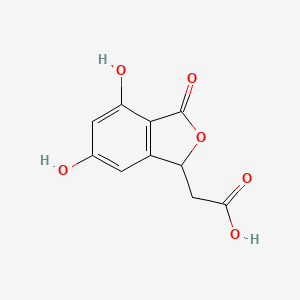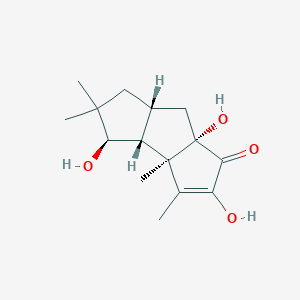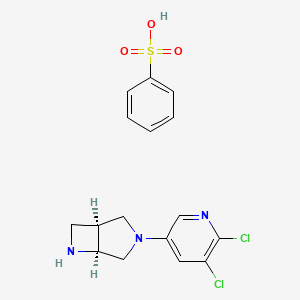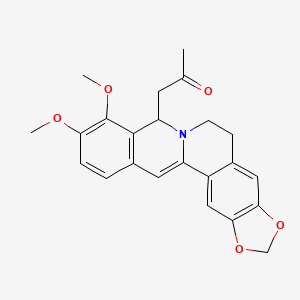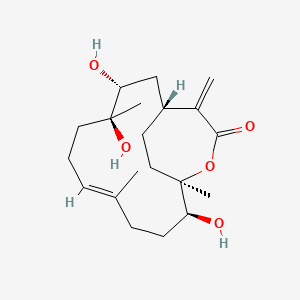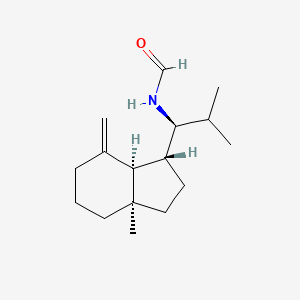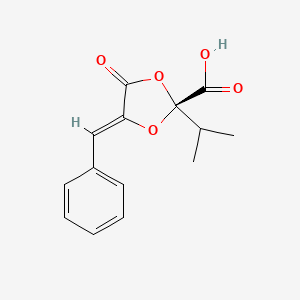
Guignardic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guignardic acid is a natural product found in Guignardia with data available.
Applications De Recherche Scientifique
Phytotoxicity and Plant Pathology
Guignardic acid, identified as a secondary metabolite from Guignardia bidwellii, exhibits significant phytotoxic activities. It has been found in the extracts of cultures from G. bidwellii and plays a role in the infection process of this fungus on plants like Vitis vinifera (grapevine). The presence of guignardic acid in planta of G. bidwellii-infected leaves indicates its potential role as a virulence factor in the formation of lesions upon infection (Buckel et al., 2017). Additionally, phenguignardic acid, a related compound, has been studied for its phytotoxic and antimicrobial activities, suggesting a role in the defense mechanisms of plants against pathogens (Molitor et al., 2012).
Biochemical Synthesis and Structural Analysis
Guignardic acid has been the subject of structural and synthetic studies to understand its chemical properties and potential applications. It is synthesized from deamination products of amino acids such as phenylalanine and valine. The compound’s structure has been elucidated using spectroscopic data, and its synthesis has provided insights into its biochemical properties (Rodrigues-Heerklotz et al., 2001). The successful synthesis of guignardic acid and its analogs also allows for further exploration of its biological activities and potential applications in various fields.
Potential Applications in Agriculture
The phytotoxic nature of guignardic acid suggests potential applications in agriculture, particularly in the development of new herbicides of natural origin. The ability of guignardic acid to inhibit the growth of certain plants could be harnessed to control unwanted vegetation or in the study of plant-pathogen interactions. This aspect is particularly relevant in the context of sustainable agriculture and the search for eco-friendly pest management strategies (Molitor & Beyer, 2014).
Propriétés
Nom du produit |
Guignardic acid |
|---|---|
Formule moléculaire |
C14H14O5 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(2S,4Z)-4-benzylidene-5-oxo-2-propan-2-yl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-9(2)14(13(16)17)18-11(12(15)19-14)8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)/b11-8-/t14-/m0/s1 |
Clé InChI |
UDHDTCIFHXXHPE-MSKHEQNASA-N |
SMILES isomérique |
CC(C)[C@@]1(O/C(=C\C2=CC=CC=C2)/C(=O)O1)C(=O)O |
SMILES canonique |
CC(C)C1(OC(=CC2=CC=CC=C2)C(=O)O1)C(=O)O |
Synonymes |
guignardic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-Bis[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid](/img/structure/B1248875.png)

![[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1248877.png)

